2-Methyl-2-pentenal
Description
Contextualization within Alpha,Beta-Unsaturated Aldehyde Chemistry
Alpha,beta-unsaturated aldehydes are a well-established class of organic compounds characterized by the C=C-C=O functional group. This arrangement results in electronic delocalization across the four-atom system, influencing the chemical behavior of the molecule. The electrophilic nature of both the carbonyl carbon and the beta-carbon makes these compounds susceptible to both 1,2-addition (at the carbonyl group) and 1,4-addition (conjugate addition) reactions.
2-Methyl-2-pentenal (B83557), with its methyl group at the alpha-position and an ethyl group at the beta-position, is a classic example of this compound class. Its reactivity is typical of alpha,beta-unsaturated aldehydes, undergoing reactions such as hydrogenation, oxidation, and addition reactions. cymitquimica.com The presence of the alkyl substituents influences the steric and electronic environment of the reactive sites, which can be exploited to achieve selectivity in various transformations.
Overview of Scholarly Research Trajectories for this compound
Scholarly interest in this compound has historically been driven by its importance as a building block in the chemical industry. google.com Research has predominantly focused on optimizing its synthesis and exploring its utility as a precursor to a wide range of valuable products, including flavorings, fragrances, and pharmaceutical intermediates. google.comnih.govmdpi.com
A significant portion of the research has been dedicated to the synthesis of this compound itself, primarily through the self-condensation of propionaldehyde (B47417). researchgate.netchemicalbook.com Studies have investigated a variety of catalytic systems, from traditional base catalysts like sodium hydroxide (B78521) to more environmentally benign heterogeneous catalysts such as anion exchange resins and hydrotalcites, to improve yield, selectivity, and process sustainability. researchgate.netresearchgate.netacs.org
More recent research has explored the selective transformation of this compound into other valuable chemicals. For instance, the chemoselective hydrogenation of the carbon-carbon double bond to produce 2-methylpentanal (B94375), an intermediate for the sedative drug meprobamate, has been a key area of investigation. mdpi.com Conversely, selective hydrogenation of the carbonyl group yields 2-methyl-2-penten-1-ol, another important fragrance ingredient. nih.gov Furthermore, studies on the atmospheric chemistry of this compound, such as its ozonolysis, contribute to a broader understanding of the environmental impact of volatile organic compounds. acs.org
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic powerful, grassy, and slightly fruity odor. nih.govthegoodscentscompany.com Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | scbt.com |
| Molecular Weight | 98.14 g/mol | nih.govscbt.com |
| CAS Number | 623-36-9 | scbt.com |
| Boiling Point | 137-138 °C at 765 mmHg | chemicalbook.com |
| Density | 0.86 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.45 | chemicalbook.com |
| Solubility | Insoluble in water; soluble in ether, benzene (B151609), methanol | nih.gov |
| Flash Point | 32 °C (closed cup) | sigmaaldrich.com |
Synthesis of this compound
The primary industrial route for the synthesis of this compound is the self-aldol condensation of propionaldehyde. chemicalbook.com This reaction involves the formation of a new carbon-carbon bond, followed by dehydration to yield the alpha,beta-unsaturated aldehyde. Various catalysts and reaction conditions have been explored to optimize this process.
A study utilizing an anion exchange resin as a catalyst reported a 93.54% yield of this compound under optimized conditions. researchgate.net Another approach using a sodium hydroxide catalyst achieved a 93% yield of the intermediate aldehyde. researchgate.net Research has also demonstrated the use of hydrotalcite catalysts, which resulted in a 99% selectivity for 2-methylpentenal with a 97% conversion of propanal. researchgate.net The use of supercritical carbon dioxide as a reaction medium has also been investigated to enhance selectivity. rsc.org A patented method describes the use of a nitrogenous organic base and an organic acid for the condensation of propionaldehyde. google.com
| Catalyst | Reactant(s) | Solvent | Temperature (°C) | Time (h) | Yield/Selectivity | Source(s) |
| Anion Exchange Resin | Propionaldehyde | Benzene | 30 | 2 | 93.54% yield | researchgate.net |
| Sodium Hydrate | Propionaldehyde | - | 40 | 0.75 | 93% yield | researchgate.net |
| Activated Hydrotalcite | Propionaldehyde | - | 100 | 10 | 99% selectivity | researchgate.net |
| Nitrogenous Organic Base/Organic Acid | Propionaldehyde | - | 10 - 30 | 0.5 - 6 | - | google.com |
| Amberlyst® 15 | Propionaldehyde | Supercritical CO₂ | 120 | - | 95% selectivity | lookchem.com |
Chemical Reactivity
The conjugated system in this compound is the key to its reactivity, allowing for a range of chemical transformations.
Hydrogenation
The hydrogenation of this compound can be controlled to selectively reduce either the carbon-carbon double bond or the carbonyl group. Supported metal catalysts such as platinum, palladium, and copper have been studied for this purpose. scientificlabs.co.ukresearchgate.net
Selective C=C Hydrogenation: Using cobalt-based catalysts, researchers have achieved almost 100% selectivity towards 2-methylpentanal, a precursor for the sedative meprobamate. mdpi.com Platinum and palladium catalysts also show a preference for the hydrogenation of the C=C bond to form 2-methylpentanal. researchgate.net
Selective C=O Hydrogenation: The production of the unsaturated alcohol, 2-methyl-2-penten-1-ol, a fragrance intermediate, has been achieved with high selectivity using CuZnAl hydrotalcite-derived materials as catalysts under specific temperature and pressure conditions. nih.gov
Full Hydrogenation: Further hydrogenation of the initial products can lead to the formation of 2-methyl-2-pentanol (B124083). researchgate.net
Oxidation
Oxidation of this compound can yield the corresponding carboxylic acid, 2-methyl-2-pentenoic acid, another valuable chemical intermediate. A two-step process starting from propanal involves the synthesis of this compound, which is then oxidized using sodium chlorite (B76162) to produce (E)-2-methyl-2-pentenoic acid with a yield of up to 85%. researchgate.net
Ozonolysis
The atmospheric reaction of this compound with ozone has been studied to understand its environmental fate. The ozonolysis of trans-2-methyl-2-pentenal leads to the formation of propanal and methylglyoxal (B44143) as the principal products. acs.org This reaction is significant in the context of atmospheric chemistry and the formation of secondary organic aerosols. acs.org
Applications
This compound is a versatile compound with applications in various industries.
Flavor and Fragrance: It is used as a flavoring agent in foods and as an ingredient in fragrance compositions, valued for its powerful green and fruity aroma. nih.govchemicalbook.comthegoodscentscompany.com
Chemical Intermediate: It serves as a crucial precursor in the synthesis of a variety of other chemicals. google.com For example, it is a starting material for the production of 2-methyl-2-pentenoic acid (used in strawberry flavorings) and 4-methyl-3-decen-5-ol (B1237749) (a fragrance component). google.comgoogle.com Its hydrogenation products, 2-methylpentanal and 2-methyl-2-penten-1-ol, are also important intermediates. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methylpent-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEYZABHVQLHAF-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884735 | |
| Record name | (E)-2-Methyl-2-pentenal | |
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Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow-green mobile liquid; powerful grassy green, slightly fruity aroma | |
| Record name | 2-Methyl-2-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in water; soluble in ether, benzene, methanol, soluble (in ethanol) | |
| Record name | 2-Methyl-2-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.865 | |
| Record name | 2-Methyl-2-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
14250-96-5, 623-36-9 | |
| Record name | (E)-2-Methyl-2-pentenal | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Methyl-2-pentenal | |
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| Record name | 2-Methyl-2-pentenal, (2E)- | |
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| Record name | 2-METHYL-2-PENTENAL | |
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| Record name | 2-Pentenal, 2-methyl-, (2E)- | |
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| Record name | 2-Pentenal, 2-methyl- | |
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| Record name | (E)-2-Methyl-2-pentenal | |
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| Record name | 2-methylpent-2-enal | |
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| Record name | trans-2-Methyl-2-pentenal | |
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| Record name | 2-METHYL-2-PENTENAL, (2E)- | |
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Advanced Synthetic Methodologies and Catalysis in 2 Methyl 2 Pentenal Production
Catalytic Aldol (B89426) Condensation Pathways for 2-Methyl-2-pentenal (B83557)
The primary route for this compound production is the self-aldol condensation of its precursor, propanal. This carbon-carbon bond-forming reaction can be catalyzed by acids or bases, proceeding through the formation of a β-hydroxy aldehyde intermediate (3-hydroxy-2-methylpentanal), which then dehydrates to the final α,β-unsaturated aldehyde product. acs.orgresearcher.lifeutoronto.ca Modern approaches have emphasized the use of both heterogeneous and homogeneous catalysts to improve selectivity, yield, and eco-friendliness.
Heterogeneous Catalysis in Propanal Self-Condensation
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. iitm.ac.inresearchgate.net Solid acid and base catalysts have been extensively investigated for propanal condensation.
Anion exchange resins have emerged as effective and green catalysts for the aldol condensation of propanal in aqueous media. acs.orglu.se Strong anion-exchange resins, which possess quaternary amine functional groups, have demonstrated high catalytic activity. rsc.org In a self-condensation reaction using a strong anion-exchange resin, a 97% conversion of propanal was achieved with 95% selectivity to this compound. acs.orglu.seresearchgate.net These results were obtained within one hour at a temperature of 35 °C. acs.orgresearchgate.net Weak anion-exchange resins have also been studied, but they generally show lower conversion and selectivity compared to their strongly basic counterparts. acs.orglu.se One study established optimum conditions for the reaction using an anion exchange resin with benzene (B151609) as a solvent, achieving a 93.54% yield at 30 °C after 2 hours. researchgate.net The use of water as a solvent is particularly noteworthy, as it provides a highly hydrophilic environment that can enhance the condensation reaction. rsc.org
| Resin Type | Propanal Conversion (%) | This compound Selectivity/Yield (%) | Temperature (°C) | Time (h) | Solvent | Reference |
|---|---|---|---|---|---|---|
| Strong Anion Exchange | 97 | 95 (Selectivity) | 35 | 1 | Aqueous | acs.orgresearchgate.net |
| Weak Anion Exchange | Lower than strong resin | Lower than strong resin | 35 | - | Aqueous | acs.orglu.se |
| Anion Exchange | - | 93.54 (Yield) | 30 | 2 | Benzene | researchgate.net |
Hydrotalcites, which are layered double hydroxides, have proven to be highly effective solid base catalysts for the aldol condensation of propanal, particularly under solvent-free conditions. iitm.ac.inresearchgate.net When activated by calcination at high temperatures (e.g., 450 °C), these materials exhibit enhanced basicity and catalytic activity. iitm.ac.in The catalytic performance is influenced by the material's Mg/Al molar ratio. iitm.ac.inresearchgate.net
Research has shown that using activated hydrotalcite with a Mg/Al molar ratio of 3.5 can lead to a maximum propanal conversion of 97% with an exceptional 99% selectivity towards this compound. iitm.ac.inresearchgate.net These results were achieved at 100°C over a 10-hour reaction period in a solvent-free liquid phase reaction. iitm.ac.inresearchgate.net The catalyst also demonstrated excellent recyclability, maintaining its conversion and selectivity for at least six cycles without significant loss of activity. iitm.ac.inresearchgate.net The activation energy for the propanal condensation using this catalyst was calculated to be 58 kJ/mol. iitm.ac.inresearchgate.net
| Catalyst | Mg/Al Ratio | Propanal Conversion (%) | This compound Selectivity (%) | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Activated Hydrotalcite | 3.5 | 97 | 99 | 100 | 10 | iitm.ac.inresearchgate.net |
| Activated Hydrotalcite | 2.5 | - | - | 100 | 10 | researchgate.net |
| Activated Hydrotalcite | 1.5 | - | - | 100 | 10 | researchgate.net |
Application of Anion Exchange Resins as Catalysts
Homogeneous Catalysis Approaches for this compound Synthesis
While heterogeneous systems are attractive, homogeneous catalysis remains a significant area of study. The kinetics of acid-catalyzed aldol condensation of propanal have been investigated using aqueous HCl. escholarship.org The reaction was found to be second order in propanal. escholarship.org Using a mixture of γ-valerolactone (GVL) and water as a solvent was shown to enhance the reaction rate compared to pure water, which is attributed to the solvation of the reaction's transition state. escholarship.org
Nitrogenous organic bases, such as pyrrolidine, morpholine, and piperidine, have also been used to catalyze the condensation of propanal. google.com These catalysts offer mild alkalinity and proper polarity, allowing for thorough mixing with the propanal reactant. google.com This results in a stable reaction with high selectivity and reduced instances of excessive condensation. google.com Furthermore, amino acids like glycine (B1666218) can serve as catalysts, with the amino group facilitating the reaction. tandfonline.com The rate of this compound formation was found to be dependent on the concentration of both glycine and propanal. tandfonline.com
Mechanistic Investigations of Catalyzed Aldol Condensation Reactions
The mechanism of aldol condensation is well-established and varies depending on whether it is base- or acid-catalyzed. researcher.lifenrochemistry.com
Base-Catalyzed Mechanism : In the presence of a base (like OH⁻ from NaOH or the functional groups on an anion exchange resin), a proton is abstracted from the α-carbon of a propanal molecule to form a resonance-stabilized enolate ion. researcher.lifeutoronto.cavaia.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second propanal molecule. researcher.lifevaia.com The resulting intermediate is an alkoxide ion, which is then protonated (typically by a water molecule) to form a β-hydroxy aldehyde. researcher.lifevaia.com The final step is the dehydration of this aldol addition product to yield the α,β-unsaturated aldehyde, this compound. acs.orgresearcher.life
Acid-Catalyzed Mechanism : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of a propanal molecule, which activates the carbonyl group. nrochemistry.com This is followed by the tautomerization to form an enol. The enol, acting as a nucleophile, then attacks the protonated carbonyl of a second propanal molecule. nrochemistry.com Subsequent deprotonation and dehydration yield the final product. ou.edu
Mechanistic studies using Density-Functional Theory (DFT) on related systems have helped to unravel the specifics of the reaction pathway on catalyst surfaces, such as the role of Lewis acid sites on metal-organic frameworks in adsorbing reactants and the function of basic sites in deprotonating the α-carbon. core.ac.uk
Alternative Synthetic Routes and Precursor Chemistry
While the self-condensation of propanal is the dominant synthetic route, alternative methods and precursors have been explored. A notable example is a one-pot, one-step protocol that synthesizes this compound from 1,3-propanediol (B51772). mdpi.com This process involves a catalytic cascade that combines hydrogen transfer initiated dehydration (HTID) of 1,3-propanediol to form propanal in situ, which then immediately undergoes self-aldol condensation (SAC) to produce this compound. mdpi.com This "hydrogen borrowing" methodology has been successfully carried out using iridium pre-catalysts in ionic liquids. mdpi.com
Propanal is the key precursor for the synthesis of this compound. mdpi.comgoogle.com Beyond its primary synthesis, this compound itself serves as a crucial intermediate in the production of other valuable chemicals. For instance, it is a precursor for synthesizing 2-methyl-2-pentenoic acid (known as strawberriff for its characteristic aroma), various fragrances, and pharmaceutical compounds. iitm.ac.ingoogle.comgoogle.com One such application is in the synthesis of 2-methylpentanal (B94375) via chemoselective hydrogenation, which is an intermediate for the sedative drug meprobamate. mdpi.com
Reaction Dynamics and Mechanistic Elucidation of 2 Methyl 2 Pentenal Transformations
Oxidative Transformations: Ozonolysis of 2-Methyl-2-pentenal (B83557)
The ozonolysis of this compound is a significant atmospheric reaction, as this compound is part of a group of oxygenated volatile organic compounds known as "volatile leaf substances" emitted by plants under stress. nih.gov The reaction is initiated by the interaction of ozone with the alkene's C=C double bond.
Primary Ozonide Formation and Decomposition Pathways
The generally accepted mechanism for the ozonolysis of unsaturated compounds, first proposed by Criegee, involves the 1,3-dipolar cycloaddition of an ozone molecule to the carbon-carbon double bond. nih.govacs.orgmdpi.com This initial step forms a highly unstable five-membered ring intermediate known as a primary ozonide (a 1,2,3-trioxolane). nih.govacs.orgnih.govacs.orgresearchgate.net
This primary ozonide is transient and rapidly decomposes by cleaving the O-O bond and the C-C bond of the original double bond. researchgate.net For the asymmetric this compound, this decomposition occurs via two distinct pathways, each yielding a carbonyl compound and a carbonyl oxide, more commonly known as a Criegee intermediate. nih.govnih.govacs.orgresearchgate.net
Pathway 1: Cleavage leads to the formation of propanal and a reactive Criegee intermediate, methylglyoxal (B44143) oxide. nih.gov
Pathway 2: Alternative cleavage yields methylglyoxal and the Criegee intermediate, propanal oxide (CH₃CH₂CHOO). nih.gov
Theoretical studies using density functional theory (M06-2X) and ab initio [CCSD(T)] computations have been employed to model this sequence of reaction steps. nih.govnih.govacs.org
Criegee Intermediate Generation and Subsequent Reaction Dynamics
The Criegee intermediates (CIs) generated from the primary ozonide decomposition are highly energetic and reactive species. Their subsequent reactions significantly influence the final product distribution. nih.govmdpi.com The two CIs formed from this compound, methylglyoxal oxide and propanal oxide, follow different reaction dynamics. nih.gov
One notable reaction channel for Criegee intermediates is the "hot ester" channel. nih.govnih.govacs.org In the case of this compound ozonolysis, this leads to the formation of ethyl formate. nih.govnih.gov This pathway involves a unimolecular rearrangement of the Criegee intermediate. acs.org Further reactions can also lead to the formation of a more stable secondary ozonide (a 1,2,4-trioxolane). nih.govacs.orgnih.govacs.org A competition between sequential reaction steps and well-skipping phenomena has been noted, which can lead to interesting temperature-dependent effects on the product ratios. nih.govnih.govacs.org
Branching Ratios and Product Distribution Analysis in Ozonolysis
Experimental and theoretical studies have been conducted to determine the product yields and branching ratios of the this compound ozonolysis reaction. nih.govnih.gov These experiments are often performed in atmospheric simulation chambers at ambient temperature and pressure, utilizing techniques like Fourier transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) for product identification and quantification. nih.govnih.govbohrium.com To prevent subsequent reactions, a scavenger such as cyclohexane (B81311) is often added to trap OH radicals that may form. nih.govnih.govbohrium.com
The primary products identified from the ozonolysis of trans-2-methyl-2-pentenal are methylglyoxal and propanal. nih.gov The formation yields for these principal products have been experimentally determined, as detailed in the table below. nih.gov
| Product | Formation Yield (%) | Analysis Technique |
| Methylglyoxal | 52 ± 10 | GC-MS, FTIR |
| Propanal | 45 ± 18 | GC-MS, FTIR |
| Acetaldehyde (B116499) | 9 ± 8 | GC-MS, FTIR |
| Hydroxypropanal | 8 ± 4 | GC-MS, FTIR |
Table 1: Product yields from the ozonolysis of this compound at 298 K. Data sourced from Derbel et al. (2024). nih.gov
Other minor products, such as acetaldehyde and hydroxypropanal, have also been observed. nih.gov Interestingly, a temperature dependence in the product distribution has been found, with a notable inversion of the methylglyoxal-to-propanal ratio occurring at temperatures below 210 K. nih.govacs.orgnih.govacs.org At room temperature, the formation of the bicarbonyl compound, methylglyoxal, is preferred. acs.orgresearchgate.net
Reductive Transformations: Catalytic Hydrogenation Pathways of this compound
The catalytic hydrogenation of this compound is a key industrial process for the synthesis of valuable chemicals. The molecule contains two reducible groups: a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O). The challenge lies in achieving chemoselectivity, directing the hydrogenation to one of these bonds while leaving the other intact. mdpi.commdpi.com
Chemoselective Hydrogenation to 2-Methylpentanal (B94375) (MPAA)
The selective hydrogenation of the C=C bond in this compound (MPEA) yields 2-methylpentanal (MPAA). mdpi.commdpi.comnih.gov MPAA is a significant intermediate in the production of various fine chemicals, including dyes, resins, and pharmaceuticals such as the sedative drug meprobamate. mdpi.commdpi.com Achieving high selectivity towards MPAA is a primary goal in catalyst design for this transformation.
The choice of catalyst is paramount for controlling the chemoselectivity of this compound hydrogenation. Noble metals like Platinum (Pt) and Palladium (Pd) are known to preferentially catalyze the hydrogenation of the C=C bond in α,β-unsaturated aldehydes. mdpi.comnih.govresearchgate.net
Platinum (Pt) and Palladium (Pd) Catalysts: Studies on silica-supported Pt and Pd catalysts in the gas phase have shown a strong preference for the formation of MPAA. mdpi.comnih.govresearchgate.net However, at higher temperatures, side reactions such as decarbonylation can occur, producing n-pentane and carbon monoxide. mdpi.comresearchgate.net The activity of these precious metal catalysts generally follows the order Pt > Pd. researchgate.net Various supports, including ferric hydroxyphosphates and Fe-based layered double hydroxides, have been explored to enhance the activity and selectivity of Pt catalysts. sciopen.comrsc.orgosti.gov
Cobalt (Co)-supported Catalysts: Cobalt-based catalysts have emerged as a cost-effective alternative for this selective hydrogenation. mdpi.com Research on the continuous-flow, liquid-phase hydrogenation of MPEA using active carbon-supported cobalt catalysts has shown a strong correlation between Co loading and selectivity. mdpi.com
It was found that lower cobalt loadings (2 wt.% and 6 wt.%) resulted in smaller cobalt nanoparticle ensembles, which were highly selective towards the hydrogenation of the C=C bond, achieving nearly 100% selectivity to MPAA. mdpi.com In contrast, higher cobalt loadings (10 wt.% and 14 wt.%) led to the formation of larger particles, which altered the chemoselectivity, favoring the hydrogenation of the C=O bond to produce the unsaturated alcohol, 2-methyl-2-pentenol (MPEO). mdpi.com
| Catalyst (Co loading on CNR115 Carbon) | Selectivity to 2-Methylpentanal (MPAA) | Optimal Conditions |
| 2 wt.% Co | ≥99% | 45 °C, 60 bar |
| 6 wt.% Co | ≥99% | 65 °C, 10 bar |
| 10 wt.% Co | ~90% | 85 °C, 10 bar |
| 14 wt.% Co | ~75% | 100 °C, 60 bar |
Table 2: Influence of Cobalt loading on the chemoselectivity of this compound hydrogenation. Data sourced from Fernández-Ropero et al. (2021). mdpi.com
This demonstrates that high selectivity towards the desired saturated aldehyde (MPAA) is favored on smaller cobalt particles. mdpi.com The interaction between the metal and the support, as well as the specific reaction conditions (temperature and pressure), are critical factors in optimizing catalyst performance for this important chemical transformation. mdpi.commdpi.com
Influence of Catalyst Loading and Nanoparticle Morphology on Chemoselectivity
Hydrogenation to Unsaturated Alcohols (e.g., 2-Methyl-2-pentenol)
The selective hydrogenation of the carbonyl group in this compound to produce the unsaturated alcohol, 2-methyl-2-pentenol, is a valuable transformation, as this product is used in the perfume industry. mdpi.com Achieving high selectivity for the unsaturated alcohol is challenging because hydrogenation of the C=C bond is often thermodynamically favored. researchgate.net
Certain catalysts and conditions can promote the formation of 2-methyl-2-pentenol. For instance, using a Raney cobalt catalyst in a batch system required the addition of ferrous chloride to achieve 99% selectivity towards 2-methyl-2-pentenol. mdpi.comresearchgate.net With copper-based catalysts, particularly those with a higher copper loading and a predominance of Cu⁺ on the surface, the selectivity towards 2-methyl-2-penten-1-ol increases significantly at higher temperatures and pressures. mdpi.com For a Cu₂.₂₈Zn₁.₁₂Al₁ catalyst, a selectivity of 54% towards the unsaturated alcohol was achieved at 378 K and 6 × 10⁶ Pa. mdpi.com This shift in selectivity is attributed to changes in the reaction mechanism and the geometry of reactant adsorption at the active sites under these conditions, with the Cu(111) crystal plane favoring adsorption via the C=O bond. mdpi.com
Hydrogenolysis and Hydrodeoxygenation to Saturated Hydrocarbons (e.g., 2-Methylpentane)
Under more severe reaction conditions, this compound can undergo hydrogenolysis and hydrodeoxygenation to produce saturated hydrocarbons like 2-methylpentane (B89812). researchgate.net This process involves the hydrogenation of both the C=C and C=O bonds, followed by the removal of the oxygen atom as water.
In gas-phase hydrogenation studies over silica-supported catalysts, it was observed that at higher temperatures, the initial hydrogenation products (2-methylpentanal and 2-methyl-2-pentenol) can be further converted. researchgate.net On copper catalysts at high temperatures, the hydrogenolysis of 2-methyl-pentanol occurs, leading to the formation of 2-methylpentane and water as the predominant products. researchgate.net Platinum and palladium catalysts also show some activity towards the formation of n-pentane at higher temperatures, which occurs via a decarbonylation reaction. researchgate.net
Mechanistic Studies of Hydrogenation on Supported Metal Catalysts
The mechanism of this compound hydrogenation on supported metal catalysts is complex and depends on the metal, support, and reaction conditions. mdpi.comresearchgate.net The activity of silica-supported metals for hydrogenation follows the order Pt > Pd > Cu. researchgate.net
On Pt and Pd catalysts, the primary pathway at lower temperatures is the hydrogenation of the C=C bond to yield 2-methyl-pentanal. researchgate.net As the temperature increases, decarbonylation becomes a more prominent side reaction, producing n-pentane and carbon monoxide. researchgate.net
Copper catalysts are capable of hydrogenating both the C=C and C=O bonds. researchgate.net The selectivity is influenced by the catalyst's surface properties. For example, on CuZnAl hydrotalcite-derived catalysts, the Cu⁰/Cu⁺ ratio is a key factor. mdpi.com At lower temperatures, adsorption via the C=C bond is favored, leading to 2-methylpentanal. mdpi.com At higher temperatures and pressures, especially on catalysts with a higher Cu⁺ content and the presence of the Cu(111) plane, adsorption through the C=O group is preferred, resulting in the formation of 2-methyl-2-pentenol. mdpi.com
Density functional theory (DFT) calculations for similar α,β-unsaturated aldehydes suggest that the observed selectivity on metals like Pt and Ru is controlled by significantly higher activation barriers for hydrogenating the C=O bond compared to the C=C bond. researchgate.net
Other Significant Reaction Pathways Involving this compound
Decarbonylation Reaction Mechanisms
Decarbonylation, the removal of a carbonyl group (CO), is another reaction pathway for this compound, particularly at elevated temperatures or in the presence of specific catalysts. researchgate.netresearchgate.net
In the gas-phase, the thermal decomposition of E-2-methyl-2-pentenal catalyzed by hydrogen chloride (HCl) has been studied. researchgate.netresearchgate.net The reaction, carried out between 350.0 and 410.0 °C, is homogeneous, unimolecular, and follows a first-order rate law, yielding E-2-pentene and carbon monoxide. researchgate.netresearchgate.net Theoretical calculations on the decarbonylation of the similar compound 2-methyl-2-propenal show that catalysts like HCl, water, or sulfuric acid can significantly lower the transition state energy compared to the uncatalyzed reaction, allowing the reaction to proceed at lower temperatures. researchgate.net
On supported metal catalysts like Pt and Pd, decarbonylation can occur as a side reaction during hydrogenation at higher temperatures, leading to the formation of n-pentane and CO. researchgate.net This suggests that certain metals known for their decarbonylation activity, such as Fe, Co, Ni, and Pd, can promote this pathway. researchgate.net
Nucleophilic Addition Reactions, including Michael Additions
As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. The latter is known as a Michael or conjugate addition.
α,β-Unsaturated carbonyl compounds, such as this compound, readily react with nucleophilic agents like those containing sulfhydryl (SH) or amino (NH2) residues through Michael addition. jst.go.jp This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. masterorganicchemistry.com The general mechanism for the Michael reaction consists of three main steps: deprotonation to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting new enolate. masterorganicchemistry.com
A variety of nucleophiles can participate in conjugate addition, including enolates, amines, thiolates, enamines, and dialkylcuprates (Gilman reagents). masterorganicchemistry.com For instance, the reaction of α,β-unsaturated aldehydes with glutathione (B108866) (GSH), a tripeptide containing a sulfhydryl group, proceeds via Michael addition. jst.go.jp Studies have shown that trans-2-pentenal (B73810), a related compound, exhibits high reactivity with GSH. jst.go.jp
The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the group conjugated to the alkene. masterorganicchemistry.com In the case of this compound, the aldehyde group activates the carbon-carbon double bond for nucleophilic attack.
| Compound | Reactivity with GSH |
|---|---|
| 2-Cyclopenten-1-one | High |
| trans-2-Pentenal | High |
| 3-Methyl-2-butenal | High |
| Ethyl vinyl ketone | High |
| trans-2-Methyl-2-butenal | Low |
| 2-Methyl-2-cyclopenten-1-one | Low |
| 3-Methyl-2-cyclopenten-1-one | Low |
| Furfural | No Peak Intensity |
Grignard Reaction Pathways Utilizing this compound or its Derivatives
Grignard reagents (RMgX) are potent nucleophiles that readily react with carbonyl compounds, including α,β-unsaturated aldehydes like this compound. openstax.orgmasterorganicchemistry.com These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds and producing alcohols. masterorganicchemistry.combrainly.com The addition of a Grignard reagent to an aldehyde typically yields a secondary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org
In the context of this compound, a Grignard reagent can add to the carbonyl carbon. This is referred to as a 1,2-addition. masterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would be expected to produce a secondary alcohol. It has been noted that this compound can be used as a raw material in Grignard reactions to synthesize various compounds, including 4-methyl-3-decen-5-ol (B1237749). google.com
The versatility of Grignard reactions allows for multiple synthetic routes to a target alcohol. For instance, a tertiary alcohol like 2-methyl-2-pentanol (B124083) can be synthesized via different combinations of a ketone and a Grignard reagent. openstax.orgbrainly.com
| Route | Ketone Electrophile | Grignard Reagent | Product |
|---|---|---|---|
| 1 | Acetone (B3395972) (2-propanone) | Propylmagnesium bromide | 2-Methyl-2-pentanol |
| 2 | 2-Pentanone | Methylmagnesium bromide | 2-Methyl-2-pentanol |
Photocatalytic Conversion Pathways of Related Alcohols
Photocatalysis offers a green and efficient method for various organic transformations, including the oxidation of alcohols to aldehydes. The selective oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a significant reaction in industrial applications. acs.org
The photocatalytic oxidation of trans-2-penten-1-ol (B74409), an alcohol structurally related to this compound, has been investigated. scispace.com Using a TiO₂ photocatalyst under photochemical excitation, trans-2-penten-1-ol can be converted to the corresponding aldehyde with good chemoselectivity. The mechanism is believed to involve the adsorption of the alcohol onto the catalyst surface as an alcoholate, followed by oxidation initiated by the formation of alkoxide radicals.
Furthermore, studies on the photocatalytic conversion of tertiary alcohols, such as 2-methyl-2-pentanol, have provided insights into reaction mechanisms on catalysts like TiO₂. acs.orgresearchgate.net Under UV irradiation in the gas phase, 2-methyl-2-pentanol selectively converts to acetone and propane (B168953) on a TiO₂ P25 catalyst. acs.org This reaction proceeds via a homolytic cleavage of the longer alkyl chain. acs.org
| Reactant | Catalyst | Conditions | Major Products |
|---|---|---|---|
| 2-Methyl-2-pentanol | TiO₂ P25 | Gas phase, UV irradiation, anaerobic | Acetone, Propane |
The efficiency of these photocatalytic reactions can be influenced by various factors, including the catalyst material, the presence of co-catalysts, and reaction conditions such as solvent and temperature. researchgate.netresearchgate.net For example, gold nanoparticles supported on silicon carbide (Au/SiC) have been shown to be effective photocatalysts for the selective hydrogenation of various α,β-unsaturated aldehydes to their corresponding unsaturated alcohols under visible light. nih.govacs.org
Computational Chemistry and Theoretical Modeling of 2 Methyl 2 Pentenal Reactivity
Quantum Chemical Calculations of Reaction Intermediates and Transition States
Quantum chemical calculations are fundamental to elucidating the potential energy surface of reactions involving 2-methyl-2-pentenal (B83557). These methods allow for the precise characterization of the structures and energies of reactants, products, intermediates, and the transition states that connect them.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms of this compound due to its balance of accuracy and computational cost. acs.orgnih.govresearchgate.netutoronto.cadntb.gov.ualjmu.ac.uk
One prominent area of study is the ozonolysis of this compound, a key atmospheric degradation pathway. acs.orgnih.gov DFT calculations, often using functionals like M06-2X, have been instrumental in mapping out the reaction steps. acs.orgnih.gov The process begins with the 1,3-cycloaddition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide. acs.orgnih.gov This intermediate subsequently decomposes through two main pathways, yielding propanal and a Criegee intermediate (methylglyoxal oxide), or methylglyoxal (B44143) and another Criegee intermediate (propanal oxide). acs.org DFT has been crucial in determining the geometries and vibrational frequencies of these species and the transition states connecting them. acs.orgnih.gov
DFT is also applied to understand other reactions, such as its condensation reactions. For instance, in the presence of acid catalysts, propanal can undergo bimolecular reactions to form this compound. utoronto.ca DFT calculations help to elucidate the elementary reaction steps and the role of the catalyst in these transformations. utoronto.ca Furthermore, DFT has been used to calculate activation energies for reactions like the Michael addition of thiols to this compound, providing insights into its reactivity towards biological nucleophiles. ljmu.ac.uk
Table 1: Selected DFT-Calculated Parameters for the Ozonolysis of this compound
| Species | Method | Parameter | Value (units) | Reference |
|---|---|---|---|---|
| Primary Ozonide | M06-2X/AVTZ | Relative Energy | - | acs.org |
| Transition State 1 (TS1) | M06-2X/AVTZ | Relative Energy | - | acs.org |
| Transition State 2 (TS2) | M06-2X/AVTZ | Relative Energy | - | acs.org |
| Propanal + Methylglyoxal Oxide | M06-2X/AVTZ | Relative Energy | - | acs.org |
| Methylglyoxal + Propanal Oxide | M06-2X/AVTZ | Relative Energy | - | acs.org |
Note: Specific energy values from the potential energy diagram in the source are relative and require careful interpretation from the original publication.
Ab Initio Methods (e.g., CCSD(T)) for Energetic Characterization
For higher accuracy in energetic predictions, especially for reaction barriers and enthalpies, ab initio methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. acs.orgnih.govresearchgate.net These methods, while more computationally demanding than DFT, provide benchmark-quality data.
In the study of this compound ozonolysis, single-point CCSD(T) calculations are often performed on the geometries optimized at the DFT level (e.g., CCSD(T)//M06-2X). acs.orgnih.govresearchgate.net This approach provides a more reliable potential energy surface. For example, the electronic energies of the primary ozonide, transition states, and products of ozonolysis have been refined using CCSD(T) with an augmented correlation-consistent polarized valence triple-zeta (AVTZ) basis set. acs.orgnih.gov These high-level calculations are crucial for accurate kinetic modeling. acs.org
Molecular Dynamics Simulations for Reaction Pathway Exploration
Molecular dynamics (MD) simulations offer a way to explore the dynamic evolution of a reacting system over time, providing insights into reaction pathways that might not be apparent from static quantum chemical calculations alone.
While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided context, the principles of this technique are relevant. For instance, MD simulations have been used to investigate the aldol (B89426) condensation of related aldehydes, which could be analogous to the formation of this compound. researchgate.net Such simulations can reveal the role of solvent molecules, catalyst dynamics, and the conformational flexibility of the reactants and intermediates in guiding the reaction toward specific products. researchgate.net In the context of atmospheric chemistry, MD simulations could be used to model the collision and reaction of this compound with atmospheric oxidants like OH radicals or ozone, providing a more detailed picture of the initial stages of the reaction.
Kinetic Modeling and Rate Coefficient Predictions (e.g., Canonical Variational Transition State Theory)
Theoretical kinetic modeling bridges the gap between the calculated potential energy surface and experimentally observable reaction rates. Canonical Variational Transition State Theory (CVTST) is a powerful tool for predicting rate coefficients. researchgate.netmdpi.com
For the ozonolysis of aldehydes structurally similar to this compound, such as trans-2-pentenal (B73810), CVTST coupled with small curvature tunneling (SCT) corrections has been used to calculate temperature-dependent rate coefficients. mdpi.com These calculations utilize the potential energy surface information obtained from DFT and CCSD(T) calculations. mdpi.com The theoretical rate constants for the ozonolysis of trans-2-pentenal were found to be in good agreement with experimental values. mdpi.com This same methodology can be applied to this compound to predict its reaction rates with various atmospheric species. researchgate.net The rate constant for the reaction of trans-2-pentenal with ozone at 300 K, calculated using CVTST with small curvature tunneling correction, was determined to be 1.00 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net
Theoretical Prediction of Structure-Reactivity Relationships
Theoretical calculations are invaluable for establishing structure-reactivity relationships (SRRs), which allow for the prediction of the reactivity of a broader range of compounds based on their molecular properties.
For unsaturated aldehydes like this compound, SRRs can be developed by correlating their reaction rate constants with calculated molecular descriptors. researchgate.netacs.org For instance, the rate constants for reactions with ozone or chlorine atoms can be correlated with properties like the highest occupied molecular orbital (HOMO) energy. science.gov A higher HOMO energy generally indicates greater susceptibility to electrophilic attack by ozone.
Studies on related unsaturated aldehydes have shown that the presence and position of methyl groups can influence reactivity. acs.org While comparing the reactivity of trans-2-butenal and trans-2-pentenal with their branched isomers, it was observed that the methyl group had no significant effect on the reactivity towards chlorine atoms. acs.org Theoretical calculations can help to rationalize these observations by analyzing the electron distribution and steric effects introduced by the substituents.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-2-propenal |
| 3-hydroxyl-2-methylpentanal |
| Acetaldehyde (B116499) |
| Acetone (B3395972) |
| Acrolein |
| Butanal |
| Carbon Dioxide |
| Carbon Monoxide |
| Chlorine |
| Cyclohexane (B81311) |
| Dichlorodibenzo dioxin |
| Dimethyl ether |
| Dopamine (B1211576) |
| Ethanol |
| Ethylformate |
| Formaldehyde |
| Formic acid |
| Glyoxal |
| Heptanone |
| Hydroxypropanal |
| Isoprene |
| Methacrolein |
| Methanol |
| Methyl acrylate |
| Methylglyoxal |
| Methylglyoxal oxide |
| Ozone |
| Propanal |
| Propanal oxide |
| Propene |
| Thiol |
| Toluene |
| trans-2-butenal |
| trans-2-hexenal (B146799) |
| trans-2-pentenal |
| Trimethylbenzene |
Advanced Analytical and Spectroscopic Characterization in 2 Methyl 2 Pentenal Research
In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)
In situ Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for monitoring the progress of chemical reactions involving 2-methyl-2-pentenal (B83557) in real-time without disturbing the system. acs.org This technique is frequently employed in atmospheric simulation chambers to study gas-phase reactions, such as ozonolysis. acs.orgnih.gov During such experiments, the concentrations of this compound and various products are tracked by recording IR spectra at regular intervals, often every few minutes. acs.orgmdpi.com
Researchers identify and quantify the compounds by analyzing specific infrared absorption bands. mdpi.com For instance, the consumption of this compound during ozonolysis experiments has been monitored using its characteristic integrated IR bands between 1615–1674 cm⁻¹. acs.orgnih.gov Simultaneously, the formation of products can be observed and measured. A notable example is the quantification of 2-hydroxypropanal, which is identified by its spectral band in the 1043–1077 cm⁻¹ region. nih.govmdpi.com Similarly, the concentrations of methylglyoxal (B44143) and propanal have been measured using their respective spectral regions of 1331–1405 cm⁻¹ and 1662–1824 cm⁻¹. nih.gov The data gathered from FTIR provides crucial kinetic information and insights into reaction mechanisms. copernicus.org
Table 1: Compounds Monitored by in situ FTIR in this compound Ozonolysis
| Compound | FTIR Absorption Band (cm⁻¹) | Role in Reaction | Reference |
|---|---|---|---|
| This compound | 1615–1674 | Reactant | acs.orgnih.gov |
| 2-Hydroxypropanal | 1043–1077 | Product | nih.govmdpi.com |
| Methylglyoxal | 1331–1405 | Product | nih.gov |
Chromatographic-Mass Spectrometric Analyses of Reaction Products (e.g., Gas Chromatography–Mass Spectrometry (GC-MS))
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential technique for the separation, identification, and quantification of volatile and semi-volatile products arising from reactions of this compound. researchgate.netmdpi.com This method is often used alongside FTIR to provide a more comprehensive analysis of the product mixture. acs.orgnih.gov In studies of the atmospheric ozonolysis of this compound, GC-MS analysis has been instrumental in identifying primary products. acs.org
A common sampling method used in conjunction with GC-MS is Solid-Phase Microextraction (SPME). acs.orgmdpi.com This involves exposing a coated fiber to the reaction chamber to adsorb analytes before they are thermally desorbed into the GC-MS system. acs.org This combination has been successfully used to identify and quantify major products like methylglyoxal and propanal. acs.orgnih.gov An important advantage of GC-MS is its high sensitivity, which allows for the detection of products present at concentrations below the detection limit of FTIR. nih.gov For example, in one study, acetaldehyde (B116499) was detected and quantified using SPME-GC-MS even though it was not identifiable in the corresponding IR spectra. nih.gov In a different context, headspace SPME-GC-MS was used to identify this compound as a volatile compound formed in onions. mdpi.com
Table 2: Product Yields from this compound Ozonolysis Determined by GC-MS
| Product Identified | Molar Formation Yield (%) | Analytical Method | Reference |
|---|---|---|---|
| Methylglyoxal | 52 ± 10 | SPME-GC/MS & FTIR | acs.orgnih.gov |
| Propanal | 45 ± 18 | SPME-GC/MS & FTIR | acs.orgnih.gov |
| Acetaldehyde | 9 ± 8 | SPME-GC/MS | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive analytical technique for determining the precise molecular structure of organic compounds. numberanalytics.com In the context of this compound research, NMR is fundamental for the unambiguous structural confirmation of the starting material, any isolated reaction intermediates, and final products. numberanalytics.comuhcl.edu The technique works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, within a molecule. uhcl.edu
Table 3: Application of NMR Spectroscopy in Chemical Structure Analysis
| NMR Technique | Primary Role | Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR | Elucidating proton framework | Number of different proton types, their chemical environment, and neighboring protons. | nih.govchemicalbook.com |
| ¹³C NMR | Elucidating carbon backbone | Number and type of carbon atoms (e.g., C=O, C=C, CH₃). | uhcl.edunih.gov |
Environmental Chemistry and Atmospheric Fate Research of 2 Methyl 2 Pentenal
Atmospheric Oxidation Processes Involving 2-Methyl-2-pentenal (B83557)
The primary atmospheric loss processes for this compound include reactions with ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), as well as photolysis. mdpi.com The reaction with chlorine atoms (Cl) can also be a significant sink in specific environments like coastal or marine areas.
Ozonolysis: The reaction of this compound with ozone is initiated by the electrophilic addition of O₃ to the C=C double bond, which forms an unstable primary ozonide. nih.govmdpi.com This intermediate rapidly decomposes through two main pathways to yield different sets of carbonyl compounds and Criegee intermediates. nih.gov
Experimental studies have determined the rate coefficient for this reaction, although some discrepancies exist in the reported values. One study, which did not use a scavenger for OH radicals, reported a rate constant of k = (7.1 ± 1.6) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.gov Another study, which employed an OH scavenger to prevent secondary reactions, reported a lower value of k = (1.58 ± 0.20) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at room temperature. nih.govacs.org The use of an OH scavenger is crucial as the ozonolysis of alkenes can itself produce OH radicals, which could otherwise lead to an overestimation of the ozonolysis rate constant. nih.govacs.org
The primary products identified from the ozonolysis of this compound are methylglyoxal (B44143) and propanal. nih.gov A 2024 study using both FTIR and GC-MS techniques quantified the yields of these products. nih.gov
Table 1: Product Yields from the Ozonolysis of this compound
| Product | Molar Yield (%) | Analytical Technique |
|---|---|---|
| Methylglyoxal | 52 ± 10% | FTIR, SPME/GC-MS |
| Propanal | 45 ± 18% | FTIR, SPME/GC-MS |
| Acetaldehyde (B116499) | 9 ± 8% | SPME/GC-MS |
| 2-Hydroxypropanal | 8 ± 4% | FTIR |
Data sourced from a 2024 study by Kalalian et al. The experiments were conducted in an atmospheric simulation chamber in the presence of an OH radical scavenger. nih.gov
Reaction with Hydroxyl Radicals (OH): The gas-phase reaction with the hydroxyl radical is a dominant degradation pathway for many VOCs in the sunlit troposphere. While no direct kinetic studies for the reaction of OH with this compound have been published, data from structurally similar unsaturated aldehydes provide a reliable estimate of its reactivity. For instance, the rate coefficient for the reaction of OH with (E)-2-pentenal at 297 K is (4.3 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.org This reaction exhibits a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. rsc.org Given the structural similarities, the reactivity of this compound with OH radicals is expected to be of a similar magnitude, making it a very rapid atmospheric removal process.
Reaction with Chlorine Atoms (Cl): In marine and coastal regions, where concentrations of chlorine atoms can be significant, reaction with Cl can be an important sink for VOCs. acs.org There are no specific kinetic data for the reaction of this compound with Cl atoms. However, studies on analogous compounds like trans-2-pentenal (B73810) and trans-2-hexenal (B146799) show very fast reaction rates. acs.org The reaction can proceed through either the addition of the Cl atom to the C=C double bond or the abstraction of the hydrogen atom from the aldehyde group. acs.org For trans-2-hexenal, the rate constant was determined to be (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, indicating a very short lifetime in Cl-rich environments. acs.orgresearchgate.net
Formation of Secondary Organic Aerosols (SOA) from this compound Precursors
The atmospheric oxidation of VOCs can lead to the formation of less volatile products that can nucleate to form new particles or condense onto existing aerosol particles, creating SOA. Aldehydes are recognized as potential precursors to SOA. rsc.orgsemanticscholar.org
While the oxidation products of this compound, such as methylglyoxal, are known to be involved in SOA formation, direct measurements of SOA yields from this compound itself are scarce. However, studies on similar compounds provide insight into its potential to form aerosols. Research on the ozonolysis of trans-2-pentenal, a C5 unsaturated aldehyde, observed the formation of SOA with a low mass yield of approximately 1.5%. mdpi.com Similarly, the reaction of a related branched compound, trans-2-methyl-2-butenal, with Cl atoms resulted in an SOA yield of less than 2.4%. semanticscholar.org
These findings suggest that while the oxidation of this compound does contribute to the formation of secondary organic aerosols, its efficiency in converting to the particle phase may be limited. The low yields indicate that this compound may not be a major contributor to the global organic atmospheric aerosol burden, though its impact could be relevant on a local or regional scale. mdpi.com
Tropospheric Impact and Photochemical Reactivity of this compound
Photolysis: Unsaturated aldehydes can absorb solar radiation, leading to their photodissociation. A study of the UV absorption spectra of several C5 and C6 unsaturated aldehydes determined the absorption cross-section for this compound at 320 nm to be σ = (6.62 ± 0.50) x 10⁻²⁰ cm²molecule⁻¹. researchgate.net This value can be used to calculate the photolysis rate and the corresponding atmospheric lifetime. For related unsaturated aldehydes, photolysis can be a rapid degradation process, with lifetimes potentially on the order of minutes to hours, depending on solar intensity. mdpi.com
Atmospheric Lifetimes and Reactivity: The atmospheric lifetime (τ) of this compound against a specific oxidant [X] is the inverse of the first-order loss rate (τ = 1 / (kₓ[X])). By using typical atmospheric concentrations of oxidants and the measured or estimated rate constants, the dominant degradation pathways can be identified.
Table 2: Estimated Atmospheric Lifetimes of this compound
| Removal Process | Rate Constant (kₓ) (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration [X] (molecule cm⁻³) | Estimated Lifetime (τ) |
|---|---|---|---|
| Reaction with O₃ | 1.58 x 10⁻¹⁸ nih.gov | 7 x 10¹¹ (Typical Tropospheric) | ~10.4 days |
| Reaction with OH | ~4.3 x 10⁻¹¹ (proxy: (E)-2-pentenal) rsc.org | 2 x 10⁶ (Global Average) | ~3.2 hours |
| Reaction with Cl | ~3.17 x 10⁻¹⁰ (proxy: trans-2-hexenal) acs.org | 1 x 10⁵ (Peak Coastal) | ~53 minutes |
| Photolysis | - | - | Potentially minutes to hours mdpi.com |
As the table demonstrates, the reaction with OH radicals is likely the most significant sink for this compound in most tropospheric environments during the daytime. rsc.org In polluted coastal areas, the reaction with Cl atoms can become a dominant, and even faster, removal pathway. acs.org Ozonolysis is a much slower process, becoming more important in regions or seasons with lower OH concentrations. nih.gov The rapid removal through photolysis and reaction with OH and Cl indicates that this compound has a short atmospheric lifetime and will likely impact air quality on local and regional scales rather than on a global scale.
Role As a Precursor in Complex Organic Synthesis
Synthesis of Fine Chemicals and Pharmaceutical Intermediates from 2-Methyl-2-pentenal (B83557)
This compound is a key intermediate in the production of various fine chemicals and pharmaceutical agents. nordmann.global One of the most prominent applications is its role as a precursor in the synthesis of the sedative and hypnotic drug, meprobamate. mdpi.com This involves the chemoselective hydrogenation of this compound to produce 2-methylpentanal (B94375). mdpi.com
The selective hydrogenation of the carbon-carbon double bond in this compound, while preserving the aldehyde group, is a critical step. Research has shown that this can be effectively achieved using cobalt nanoparticles supported on active carbon. mdpi.com Studies have demonstrated that the loading of cobalt on the carbon support significantly influences the conversion and selectivity of the reaction. For instance, a 6 wt.% cobalt-loaded catalyst has shown optimal performance, achieving nearly 100% selectivity towards 2-methylpentanal at lower cobalt loadings. mdpi.com
The hydrogenation of this compound can also be catalyzed by other metals. Supported platinum, palladium, and copper catalysts have been investigated for the hydrodeoxygenation and hydrogenation of this compound. scbt.comscientificlabs.co.uk Platinum and palladium have been found to be primarily active in hydrogenating the C=C bond to form 2-methyl-pentanal. researchgate.net In contrast, copper catalysts can facilitate the hydrogenation of both the C=C and C=O bonds. researchgate.net
Furthermore, this compound can be synthesized from propionaldehyde (B47417) through a self-aldol condensation reaction. researchgate.net This method has been optimized using an anion exchange resin as a catalyst, achieving high yields. researchgate.net
| Catalyst System | Target Product | Key Findings |
| Cobalt nanoparticles on active carbon | 2-Methylpentanal | Achieved almost 100% selectivity towards 2-methylpentanal with lower Co loading (2 and 6 wt.%). mdpi.com |
| Supported Platinum and Palladium | 2-Methyl-pentanal | Primarily active for the hydrogenation of the C=C bond. researchgate.net |
| Supported Copper | 2-Methyl-pentanol | Catalyzes hydrogenation of both C=C and C=O bonds. researchgate.net |
| Anion exchange resin | This compound | Synthesis from propionaldehyde with a 93.54% yield under optimized conditions. researchgate.net |
Derivatization for Flavor and Fragrance Compounds
The chemical reactivity of this compound also lends itself to the creation of various flavor and fragrance compounds. It is recognized as a flavoring agent by the FDA and is used in the food industry. nih.gov It possesses a green, pungent, and fruity organoleptic profile. sigmaaldrich.com
One notable derivatization is its conversion to 2-methyl-2-pentenoic acid, also known as "strawberry acid," which is a valuable fragrance intermediate. google.comgoogle.com This can be achieved through the oxidation of this compound. google.com Another pathway to strawberry acid involves a multi-step process starting with the oximation of this compound, followed by dehydration to form the nitrile, and subsequent hydrolysis. google.comgoogle.com
Furthermore, this compound is a precursor to 2-methyl-2-penten-1-ol, an alcohol with potential applications in fragrance synthesis. mdpi.com The selective hydrogenation of the carbonyl group in this compound to produce this unsaturated alcohol is a key transformation. mdpi.com Research has shown that CuZnAl hydrotalcite-derived materials can act as catalysts for this reaction, with the selectivity towards 2-methyl-2-penten-1-ol increasing at higher temperatures and pressures. nih.gov
Cyclic acetals of this compound are also utilized in the flavor industry, imparting sweet, fruity, gooseberry, green, aniseed, licorice, floral, and herbal aroma and flavor characteristics to various products. google.com
| Derivative | Application | Synthetic Route |
| 2-Methyl-2-pentenoic acid (Strawberry Acid) | Fragrance | Oxidation of this compound. google.comgoogle.com |
| 2-Methyl-2-penten-1-ol | Fragrance | Selective hydrogenation of the C=O bond in this compound. mdpi.com |
| Cyclic acetals of this compound | Flavor & Fragrance | Reaction of this compound with diols. google.com |
Applications in Asymmetric Synthesis
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, has also found applications for this compound. Chiral molecules are of particular importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.
This compound has been employed as a substrate in asymmetric catalytic reactions. For example, it has been used in the synthesis of enantiomerically enriched trifluoromethylated dihydropyridazines. rsc.org This reaction utilizes a Brønsted acid-assisted Lewis base catalysis protocol, where an α,β-unsaturated aldehyde like this compound reacts with a hydrazone. rsc.org The steric bulk of the aldehyde has been shown to influence the enantioselectivity of the reaction, with bulkier aldehydes generally leading to higher enantiomeric excess. rsc.org
The chiral nature of 2-methylpentanal, a key derivative of this compound, further underscores the importance of asymmetric synthesis in this chemical space. wikipedia.org The development of catalytic systems that can achieve high enantioselectivity in the hydrogenation of this compound to a specific enantiomer of 2-methylpentanal is an area of ongoing research.
| Reaction Type | Product Class | Key Features |
| Asymmetric aza-Michael/aldol (B89426) condensation | Trifluoromethylated dihydropyridazines | Utilizes Brønsted acid-assisted Lewis base catalysis with α,β-unsaturated aldehydes. rsc.org |
Biochemical and Biological Interactions of 2 Methyl 2 Pentenal
Enzymatic Transformations and Biochemical Reactivity of 2-Methyl-2-pentenal (B83557)
This compound, an α,β-unsaturated aldehyde, is involved in several enzymatic and chemical reactions. In onion (Allium cepa), it is formed as a self-condensation product of propanal. mdpi.com The enzymatic production cascade of onion flavor compounds involves the breakdown of propenyl, propyl, and methyl cysteine sulfoxides, leading to highly reactive intermediates like propanethial S-oxide, which can then lead to the formation of this compound. mdpi.com
Studies have explored its reactivity in various contexts. For instance, the hydrodeoxygenation and hydrogenation of this compound on supported platinum, palladium, and copper catalysts have been reported. scbt.com Furthermore, its reactivity with biological molecules has been investigated. The reaction between dopamine (B1211576) and this compound can be catalyzed by norcoclaurine synthases (NCSs), which are enzymes capable of performing Pictet-Spengler reactions to produce tetrahydroisoquinolines, a class of compounds with significant biological activity. researchgate.net
The reactivity of this compound is also relevant in the context of atmospheric chemistry. It is known to react with atmospheric photo-oxidants, particularly ozone. acs.org The ozonolysis of this compound is a complex process that leads to the formation of various oxygenated species and can contribute to the formation of secondary organic aerosols (SOA). acs.org The reaction proceeds through the formation of an unstable primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. acs.org
Metabolomic Studies and Biological Relevance (e.g., detection in plants and food systems)
This compound has been identified as a volatile compound in a variety of plants and food products, suggesting its role as a potential biomarker for the consumption of these foods. foodb.cahmdb.ca It is found in the highest average concentration in safflowers (Carthamus tinctorius). foodb.cahmdb.ca The compound has also been detected in numerous other foods, including:
Prickly pears (Opuntia) foodb.ca
Black tea and green tea foodb.cahmdb.ca
Onions (red onion, garden onion, Welsh onion, chives) foodb.cahmdb.canih.gov
Coffee (including Robusta coffees) foodb.cahmdb.ca
Nuts hmdb.ca
Tomato oup.com
Its presence in onions is particularly well-documented. Metabolomic studies using techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC–MS) have identified this compound in different colored onion bulbs. frontiersin.org Research has shown that the content of this compound can differ significantly between red, white, and yellow onion varieties. frontiersin.org Furthermore, processing methods can affect its concentration. For example, pulsed electric field (PEF) treatment of onions has been shown to initially increase the concentration of this compound. mdpi.com It is described as contributing a fruity flavor to onion samples. mdpi.com
The compound is also a key component in the flavor profile of fried Allium plants. nih.gov In a study on the flavor variations of fried Allium oils, this compound was identified as a critical element, contributing to the pungent and sour aromas in fried bunching onion and shallot. nih.gov
Table 1: Detection of this compound in Various Plant and Food Systems
| Plant/Food System | Reference |
|---|---|
| Safflowers (Carthamus tinctorius) | foodb.cahmdb.ca |
| Prickly Pears (Opuntia) | foodb.ca |
| Black Tea | foodb.ca |
| Green Tea | hmdb.ca |
| Onions (Allium spp.) | mdpi.comfoodb.cahmdb.canih.govfrontiersin.org |
| Coffee | foodb.cahmdb.ca |
| Nuts | hmdb.ca |
| Tomato (Solanum lycopersicum) | oup.com |
| Chinese Chive (Allium tuberosum) | nih.govnih.gov |
Investigation of Antifungal Volatile Activities (e.g., against Fusarium spp.)
Volatile organic compounds (VOCs) from plants can play a crucial role in defense against pathogens. This compound has been identified as a potent antifungal agent, particularly against species of the fungal genus Fusarium, which are responsible for diseases like Panama disease in bananas (Fusarium oxysporum f. sp. cubense race 4, FOC) and Fusarium wilt in other crops. nih.govnih.gov
Research on intercropping bananas with Chinese chive (Allium tuberosum) has revealed that the release of antifungal volatiles from the chive is a key mechanism for controlling Panama disease. nih.govnih.gov Among the identified volatiles, this compound demonstrated strong inhibitory effects on the mycelial growth of FOC. nih.govnih.gov In one study, this compound at a concentration of 50-100 μl/l completely inhibited the mycelial growth of FOC. nih.gov Another study confirmed its potent anti-FOC activity, showing that at a concentration of 25 μL·L−1, it almost completely inhibited mycelial growth (99% inhibition), significantly more than other antifungal compounds identified from Chinese chive like dimethyl trisulfide and dipropyl trisulfide. nih.gov
The antifungal properties of this compound are not limited to its effects on FOC in banana cultivation. It has also been identified in onion essential oil and is recognized for its antifungal activity against Fusarium species in general. nih.govresearchgate.net The compound is a degradation product of thiopropanal S-oxide, another compound found in onions. nih.govresearchgate.net
Table 2: Antifungal Activity of this compound against Fusarium oxysporum f. sp. cubense (FOC)
| Study Focus | Key Finding | Reference |
|---|---|---|
| Volatiles from Chinese Chive | This compound was one of five identified volatiles with inhibitory effects on FOC. | nih.gov |
| Complete Inhibition | At 50-100 μl/l, this compound completely inhibited FOC mycelial growth. | nih.gov |
| Comparative Antifungal Activity | At 25 μL·L−1, this compound showed 99% inhibition of FOC mycelial growth, outperforming sulfur-containing compounds. | nih.gov |
| Source in Onions | Also found in onion essential oil and exhibits antifungal activity against Fusarium. | nih.govresearchgate.net |
Studies on Receptor Interactions and Biological Pathway Perturbations
The biological activity of this compound extends to its interactions with cellular receptors and pathways. As an α,β-unsaturated aldehyde, it is a reactive molecule capable of Michael addition reactions, which can lead to interactions with biological nucleophiles like cysteine residues in proteins. ljmu.ac.uk This reactivity is a key aspect of its potential to perturb biological pathways.
While specific receptor binding studies for this compound are not extensively detailed in the provided context, its classification as a reactive aldehyde suggests a potential for broad interactions. Research into the development of in silico profilers for Michael addition reactivity has included this compound as a test chemical. ljmu.ac.uk These models aim to predict the reactivity and potential toxicity of such compounds by analyzing their chemical structure and properties.
The perturbation of biological pathways can be inferred from its antifungal activity. The inhibition of fungal growth likely involves interference with essential cellular processes. Although the precise molecular targets within Fusarium species have not been fully elucidated in the provided results, the potent effect of this compound suggests that it may act on key enzymes or structural proteins necessary for fungal viability.
Q & A
Q. What statistical methods address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Apply multivariate ANOVA to isolate variability sources (e.g., catalyst purity, temperature fluctuations). Control charts (X-bar and R charts) for GC purity data (>97%) ensure process stability. For isomer ratios, use principal component analysis (PCA) to cluster batches by synthesis conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
